molecular formula C12H14N2O2 B555185 7-Methyl-DL-tryptophan CAS No. 17332-70-6

7-Methyl-DL-tryptophan

Cat. No.: B555185
CAS No.: 17332-70-6
M. Wt: 218,26 g/mole
InChI Key: KBOZNJNHBBROHM-UHFFFAOYSA-N
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Description

7-Methyl-DL-tryptophan is a derivative of the amino acid tryptophan. It is characterized by the addition of a methyl group at the seventh position of the indole ring. This compound has a molecular formula of C12H14N2O2 and a molecular weight of 218.25 g/mol . It is an off-white crystalline substance with a melting point of 296°C (decomposition) and a boiling point of approximately 448.8°C .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-DL-tryptophan typically involves the methylation of tryptophan derivatives. One common method is the alkylation of indole derivatives using methyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-DL-tryptophan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various indole derivatives and substituted tryptophan analogs .

Comparison with Similar Compounds

Comparison: 7-Methyl-DL-tryptophan is unique due to its specific methylation at the seventh position, which imparts distinct chemical and biological properties. Unlike other methylated tryptophan derivatives, it serves as a key precursor for non-ribosomal peptide antibiotics and exhibits unique interactions with metabolic pathways .

Properties

IUPAC Name

2-amino-3-(7-methyl-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-7-3-2-4-9-8(6-14-11(7)9)5-10(13)12(15)16/h2-4,6,10,14H,5,13H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOZNJNHBBROHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00278707
Record name 7-Methyl-DL-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00278707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3456-73-3, 17332-70-6
Record name NSC9365
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9365
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Methyl-DL-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00278707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 7-Methyl-DL-tryptophan in plant plastid transformation?

A1: this compound (7MT) serves as a selection agent in plastid transformation using the feedback-insensitive anthranilate synthase α-subunit gene of tobacco (ASA2) [, ]. This method offers an alternative to traditional antibiotic or herbicide resistance markers, addressing concerns about the environmental impact of these markers in genetically modified plants.

Q2: Does this compound affect the transformed plants in any way?

A3: Research indicates that plastid transformed tobacco lines, selected using 7MT, exhibit normal phenotype and fertility []. Interestingly, these plants also show increased anthranilate synthase activity, less sensitive to tryptophan feedback inhibition, resulting in approximately sevenfold higher free tryptophan levels in leaves [].

Q3: Are there other compounds similar to this compound used in this context?

A4: Yes, 4-methylindole (4MI) is another indole analogue that has been successfully used as a selection agent alongside 7MT in plastid transformation utilizing the ASA2 marker [, ]. This suggests that both compounds might share a similar mechanism of action or target similar pathways.

Q4: Beyond plant transformation, is this compound a substrate for any other enzymes?

A5: Research shows that two bacterial 6-dimethylallyltryptophan synthases (6-DMATS) can utilize this compound as a substrate []. These enzymes catalyze the prenylation of tryptophan and its derivatives at the C-6 position of the indole ring. Interestingly, these enzymes also accept other substrates like D-tryptophan and various methylated tryptophan derivatives, highlighting their substrate flexibility [].

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